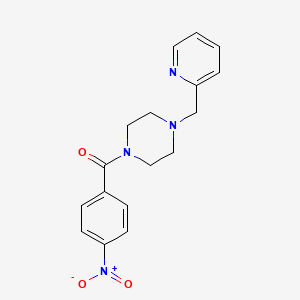![molecular formula C20H20N4O2 B5514851 5-methyl-1-(4-methylphenyl)-4-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-2-piperazinone](/img/structure/B5514851.png)
5-methyl-1-(4-methylphenyl)-4-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-2-piperazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to "5-methyl-1-(4-methylphenyl)-4-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-2-piperazinone" involves multistep reactions that typically start from readily available precursors. For instance, the synthesis of bis(pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines) using a piperazine-linked bis(benzofuran-enaminone) as a key intermediate showcases the complexity and versatility of the synthetic routes involved in creating such compounds (Mekky et al., 2021).
Molecular Structure Analysis
The molecular structure of related compounds is often elucidated using X-ray crystallography combined with computational methods. For example, the structural investigations of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties highlight the importance of intermolecular interactions and the role of substituents in determining the overall molecular geometry (Shawish et al., 2021).
Chemical Reactions and Properties
These compounds can undergo a variety of chemical reactions, reflecting their reactive functional groups. For instance, the reaction of bis(pyrazolopyridine) with diketones and β-ketoesters under specific conditions to yield bis(pyrimidines) indicates the reactive versatility of the pyrazolo[1,5-a]pyridine core (Mekky et al., 2021).
Physical Properties Analysis
The physical properties such as melting points, solubility, and crystalline structure are crucial for understanding the compound's behavior in different environments. The detailed crystal and molecular structures of compounds like 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one and its derivatives provide insights into their physical characteristics and potential applications (Karczmarzyk & Malinka, 2004).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are essential for the application of these compounds in various fields. Studies like the synthesis and spectral analysis of novel compounds such as 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b]pyridine (HMBPP) contribute to our understanding of these chemical properties and their implications (Halim & Ibrahim, 2022).
Applications De Recherche Scientifique
Antibacterial and Antifungal Applications
Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, including compounds structurally related to 5-methyl-1-(4-methylphenyl)-4-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-2-piperazinone, have shown potent antibacterial and cytotoxic activities. These derivatives have been evaluated against different bacterial strains and cell lines, showcasing remarkable efficacy. For instance, specific compounds demonstrated superior antibacterial efficacies with minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) values in the low micromolar range against E. coli, S. aureus, and S. mutans strains. Moreover, they displayed more effective biofilm inhibition activities than the reference drug Ciprofloxacin, alongside excellent inhibitory activities against MurB enzyme, a key target in bacterial cell wall biosynthesis (Mekky & Sanad, 2020).
Antitumor Applications
Several studies have explored the antitumor potential of compounds structurally related to 5-methyl-1-(4-methylphenyl)-4-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-2-piperazinone. For example, novel 3-phenylpiperazinyl-1-trans-propenes and related compounds demonstrated significant cytotoxic activity against various tumor cell lines, both in vitro and in vivo, indicating their potential as antitumor agents (Naito et al., 2005). Additionally, enaminones, used as building blocks for synthesizing substituted pyrazoles, showed promising antitumor and antimicrobial activities, highlighting their versatility in drug development (Riyadh, 2011).
Molecular Structure and Design
The molecular structure investigations of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties have provided valuable insights into the intermolecular interactions controlling molecular packing, which is crucial for designing compounds with desired biological activities. These studies, combining X-ray crystallography with Hirshfeld and DFT calculations, have shed light on the dominant interactions and electronic properties of these compounds, offering a basis for the rational design of new therapeutic agents (Shawish et al., 2021).
Propriétés
IUPAC Name |
5-methyl-1-(4-methylphenyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-14-6-8-16(9-7-14)23-12-15(2)22(13-19(23)25)20(26)17-11-21-24-10-4-3-5-18(17)24/h3-11,15H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJRXWSOUHMUMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1C(=O)C2=C3C=CC=CN3N=C2)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1-(4-methylphenyl)-4-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-2-piperazinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5514770.png)
![3-isopropyl-N-{2-[3-(trifluoromethyl)phenyl]ethyl}-5-isoxazolecarboxamide](/img/structure/B5514778.png)
![[1,3]thiazolo[3,2-a]benzimidazole](/img/structure/B5514785.png)
![4-[1-(quinolin-8-ylcarbonyl)piperidin-3-yl]benzoic acid](/img/structure/B5514789.png)

![2-(2-methoxyethyl)-8-(N-methyl-N-phenylglycyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5514794.png)
![2-ethyl-N-[3-(1H-1,2,3-triazol-1-yl)propyl]-5-pyrimidinecarboxamide](/img/structure/B5514798.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(4-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B5514802.png)
![4-[(3,3-diphenylpiperidin-1-yl)carbonyl]-1-ethylpyridin-2(1H)-one](/img/structure/B5514818.png)
![N'-(2-nitrobenzylidene)-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5514826.png)
![5-chloro-2-methoxy-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5514859.png)
![(4aS*,7aR*)-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-4-(3-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5514867.png)
![5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5514874.png)
![N-({(2S,4S)-1-[(2,5-dioxoimidazolidin-1-yl)acetyl]-4-fluoropyrrolidin-2-yl}methyl)cyclopentanecarboxamide](/img/structure/B5514877.png)